N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be approached through a multi-step process involving the following key steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the oxazolidine ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the sulfamoylphenethyl group: This can be done by reacting 4-sulfamoylphenethylamine with an activated ester or acid chloride derivative of the oxazolidine intermediate.
Formation of the oxalamide linkage: The final step involves coupling the intermediate with oxalyl chloride or a similar reagent to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its complex structure.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where sulfonamide or oxazolidine derivatives are effective.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it could act by:
Binding to enzyme active sites: Inhibiting enzyme activity by mimicking the substrate or binding irreversibly.
Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.
Disrupting cellular pathways: Interfering with key molecular pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide derivatives: Compounds with similar sulfonamide groups, such as sulfamethoxazole.
Oxazolidine derivatives: Compounds with oxazolidine rings, such as linezolid.
Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid.
Uniqueness
N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which can confer specific chemical and biological properties not found in simpler compounds
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O7S3/c19-31(25,26)14-5-3-13(4-6-14)7-8-20-17(23)18(24)21-12-15-22(9-10-29-15)32(27,28)16-2-1-11-30-16/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNOAOFHIKISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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